An In-depth Technical Guide to (4-Methoxynaphthalen-2-yl)(phenyl)methanol: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to (4-Methoxynaphthalen-2-yl)(phenyl)methanol: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxynaphthalen-2-yl)(phenyl)methanol is a diarylmethanol derivative featuring a substituted naphthalene core. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the unique photophysical properties of the naphthalene ring system and the synthetic versatility of the carbinol functional group. The strategic placement of the methoxy and phenyl substituents can influence the molecule's steric and electronic properties, making it a valuable scaffold for further chemical elaboration.
This technical guide provides a comprehensive overview of (4-Methoxynaphthalen-2-yl)(phenyl)methanol, including its chemical structure, a detailed synthetic protocol, predicted spectroscopic data, and a discussion of its potential reactivity and applications. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Chemical Identity and Structure
The definitive chemical structure of (4-Methoxynaphthalen-2-yl)(phenyl)methanol is characterized by a naphthalene ring system substituted at the 4-position with a methoxy group and at the 2-position with a phenyl-substituted hydroxymethyl group.
| Property | Value | Source |
| IUPAC Name | (4-methoxynaphthalen-2-yl)(phenyl)methanol | N/A |
| CAS Number | 123239-65-6 | [1] |
| Molecular Formula | C₁₈H₁₆O₂ | [1] |
| Molecular Weight | 264.32 g/mol |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Define the naphthalene core N1 [label="C", pos="0,1!"]; N2 [label="C", pos="1,1!"]; N3 [label="C", pos="1.5,0!"]; N4 [label="C", pos="1,-1!"]; N5 [label="C", pos="0,-1!"]; N6 [label="C", pos="-0.5,0!"]; N7 [label="C", pos="-1.5,0!"]; N8 [label="C", pos="-2,1!"]; N9 [label="C",-2,-1!"]; N10 [label="C", pos="-1,-1!"];
// Define the substituents C_methoxy [label="C", pos="2.5,0!"]; O_methoxy [label="O", pos="2,-0.5!"]; C_methanol [label="C", pos="-3,1.5!"]; O_hydroxyl [label="OH", pos="-3.5,2!"]; C_phenyl_1 [label="C", pos="-3.5,0.5!"]; C_phenyl_2 [label="C", pos="-4.5,0.5!"]; C_phenyl_3 [label="C", pos="-5, -0.5!"]; C_phenyl_4 [label="C", pos="-4.5, -1.5!"]; C_phenyl_5 [label="C", pos="-3.5, -1.5!"]; C_phenyl_6 [label="C", pos="-3, -0.5!"];
// Draw the bonds for the naphthalene core edge [style=solid]; N1 -- N2; N2 -- N3; N3 -- N4; N4 -- N5; N5 -- N6; N6 -- N1; N6 -- N7; N7 -- N8; N8 -- N1; N7 -- N9; N9 -- N10; N10 -- N5;
// Draw the bonds for the substituents N3 -- O_methoxy; O_methoxy -- C_methoxy; N8 -- C_methanol; C_methanol -- O_hydroxyl; C_methanol -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;
// Add double bonds for aromaticity edge [style=double]; N1 -- N2; N3 -- N4; N5 -- N6; N7 -- N8; N9 -- N10; C_phenyl_1 -- C_phenyl_2; C_phenyl_3 -- C_phenyl_4; C_phenyl_5 -- C_phenyl_6; }digraph "Grignard_Synthesis_Workflow" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes A [label="Preparation of Phenylmagnesium Bromide"]; B [label="Reaction with 4-Methoxy-2-naphthaldehyde"]; C [label="Aqueous Work-up (Quenching)"]; D [label="Extraction"]; E [label="Drying and Solvent Removal"]; F [label="Purification (e.g., Column Chromatography)"]; G [label="Final Product"];
// Edges A -> B [label="Addition to aldehyde"]; B -> C [label="Hydrolysis of the magnesium alkoxide"]; C -> D [label="Separation of organic and aqueous layers"]; D -> E [label="Removal of water and solvent"]; E -> F [label="Isolation of the pure product"]; F -> G [label="Characterization"]; }
Caption: Workflow for the Grignard synthesis of (4-Methoxynaphthalen-2-yl)(phenyl)methanol.
Step-by-Step Methodology:
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Preparation of Phenylmagnesium Bromide:
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All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
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Place magnesium turnings in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
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Add a small crystal of iodine to the flask to activate the magnesium surface.
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Dissolve bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
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Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. [2][3] * After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
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Reaction with 4-Methoxy-2-naphthaldehyde:
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Dissolve 4-methoxy-2-naphthaldehyde in anhydrous diethyl ether or THF in a separate flask.
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Cool the freshly prepared Grignard reagent in an ice bath.
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Slowly add the solution of 4-methoxy-2-naphthaldehyde to the Grignard reagent via the dropping funnel with vigorous stirring. A precipitate, the magnesium alkoxide salt of the product, will form.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure complete reaction.
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Aqueous Work-up (Quenching):
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Extraction and Purification:
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
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Combine the organic layers and wash them with brine.
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Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
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Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for (4-Methoxynaphthalen-2-yl)(phenyl)methanol, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the aromatic protons of the naphthalene and phenyl rings, the methoxy group, the hydroxyl proton, and the methine proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.20 - 8.20 | Multiplet | 11H | Aromatic Protons (Naphthalene & Phenyl) | The complex multiplet in this region arises from the overlapping signals of the protons on the naphthalene and phenyl rings. |
| ~ 5.90 | Singlet | 1H | Methine Proton (-CH(OH)-) | The benzylic proton is expected to appear as a singlet in this region. |
| ~ 3.90 | Singlet | 3H | Methoxy Protons (-OCH₃) | The singlet for the methoxy group protons is characteristic. |
| ~ 2.50 | Broad Singlet | 1H | Hydroxyl Proton (-OH) | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for the 18 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 155.0 | C-4 (Naphthalene) | The carbon atom attached to the electron-donating methoxy group will be significantly deshielded. |
| ~ 142.0 | Quaternary C (Phenyl) | The ipso-carbon of the phenyl ring attached to the carbinol center. |
| ~ 135.0 | C-2 (Naphthalene) | The carbon atom of the naphthalene ring bearing the phenyl(hydroxy)methyl group. |
| ~ 120.0 - 130.0 | Aromatic CH (Naphthalene & Phenyl) | Signals for the protonated aromatic carbons of both ring systems. |
| ~ 100.0 - 115.0 | Aromatic CH (Naphthalene) | Signals for specific protonated carbons on the naphthalene ring influenced by the methoxy group. |
| ~ 75.0 | Methine Carbon (-CH(OH)-) | The carbinol carbon is expected in this region. |
| ~ 55.0 | Methoxy Carbon (-OCH₃) | The characteristic chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3600 - 3200 | O-H | Stretching (alcohol) |
| ~ 3100 - 3000 | C-H | Stretching (aromatic) |
| ~ 2950 - 2850 | C-H | Stretching (methoxy) |
| ~ 1600, 1500, 1450 | C=C | Stretching (aromatic rings) |
| ~ 1250 | C-O | Stretching (aryl ether) |
| ~ 1050 | C-O | Stretching (alcohol) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 264. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M⁺ - 17), the loss of a phenyl group (M⁺ - 77), and the formation of a stable naphthyl-substituted cation.
Reactivity and Potential Applications
The chemical reactivity of (4-Methoxynaphthalen-2-yl)(phenyl)methanol is primarily dictated by its secondary alcohol and methoxy-substituted naphthalene functionalities.
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Alcohol Reactivity: The hydroxyl group can undergo a variety of transformations, including oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.
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Naphthalene Ring Reactivity: The electron-rich naphthalene ring, activated by the methoxy group, can participate in electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of further substitution.
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Potential Applications: While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas. Substituted naphthols and their derivatives are known to have applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. [4]The diarylmethanol core is also a feature in some biologically active molecules. Furthermore, the fluorescent nature of the naphthalene moiety could be exploited in the development of materials with interesting photophysical properties.
Conclusion
(4-Methoxynaphthalen-2-yl)(phenyl)methanol is a synthetically accessible diarylmethanol with potential for further chemical exploration. This guide provides a foundational understanding of its structure, a detailed protocol for its synthesis via the Grignard reaction, and predicted spectroscopic data to aid in its characterization. The information presented herein is intended to empower researchers to confidently synthesize and utilize this compound as a building block in the development of novel molecules with potential applications in medicinal chemistry and materials science.
References
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Winthrop University Department of Chemistry. The Grignard Reaction. [Link] (accessed Mar 27, 2026).
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USCKS. (4-methoxynaphthalen-2-yl)-phenylmethanol[123239-65-6]. [Link] (accessed Mar 27, 2026).
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Howei. CAS 123239-65-6 | (4-Methoxynaphthalen-2-yl)(phenyl)methanol,≥95%. [Link] (accessed Mar 27, 2026).
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USCKS. (4-methoxynaphthalen-2-yl)-phenylmethanol[123239-65-6]. [Link] (accessed Mar 27, 2026).
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Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link] (accessed Mar 27, 2026).
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Preparation of the Grignard reagent, phenylmagnesium bromide. [Link] (accessed Mar 27, 2026).
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Ningbo Inno Pharmchem Co.,Ltd. The Multifaceted Role of 4-Methoxyphenol in Industrial Chemistry. [Link] (accessed Mar 27, 2026).
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PubChem. (6-Methoxynaphthalen-2-yl)methanol. [Link] (accessed Mar 27, 2026).
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NextSDS. (4-Methoxy-1-phenylnaphthalen-2-yl)Methanol — Chemical Substance Information. [Link] (accessed Mar 27, 2026).
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Howei. CAS 123239-65-6 | (4-Methoxynaphthalen-2-yl)(phenyl)methanol,≥95%. [Link] (accessed Mar 27, 2026).
